Specific Scientific Field: Polymer Chemistry
Summary of the Application: Oct-4-yne-1,8-diol is used in the oxa-Michael addition reaction of alcohols and divinyl sulfone. This reaction is particularly fast under solvent-free conditions and allows for the preparation of polymers .
Methods of Application or Experimental Procedures: The oxa-Michael addition reaction of Oct-4-yne-1,8-diol and alcohols is mediated by nucleophiles such as triphenylphosphine and 4-dimethylaminopyridine . The reaction is performed under solvent-free conditions .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Oct-4-yne-1,8-diol can serve as a precursor in the synthesis of other compounds. For instance, it can be used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, oct-4-yne-1,8-diol would be reacted with other reagents under controlled conditions to yield the desired product .
Results or Outcomes: The outcomes of these syntheses would be the production of various compounds, such as herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
Specific Scientific Field: Biochemistry
Summary of the Application: Oct-4-yne-1,8-diol is used as a major raw material in the synthesis of Vitamin B6 .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, oct-4-yne-1,8-diol would be reacted with other reagents under controlled conditions to yield vitamin b6 .
Results or Outcomes: The outcome of this synthesis would be the production of Vitamin B6 .
Oct-4-yne-1,8-diol is an organic compound with the molecular formula C₈H₁₄O₂. It features a linear alkyne structure with hydroxyl groups at the first and eighth carbon positions. This compound is classified under the category of butynediols, which are known for their unique properties due to the presence of both alkyne and alcohol functional groups. The structural formula can be represented as:
textHO-CH2-C≡C-CH2-CH2-CH2-CH2-OH
The presence of the alkyne group contributes to its reactivity in various
These reactions are significant for synthesizing more complex organic molecules.
Oct-4-yne-1,8-diol can be synthesized through several methods:
Oct-4-yne-1,8-diol has potential applications in various fields:
Several compounds share structural similarities with oct-4-yne-1,8-diol. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
Octyne | C₈H₁₄ | A simple alkyne without hydroxyl groups. |
1-Octyn-3-ol | C₈H₁₈O | Contains an alcohol group but lacks a second hydroxyl. |
1-Octyn-1,2-diol | C₈H₁₈O₂ | Has two hydroxyl groups but different positioning. |
Octa-3-yne | C₈H₁₄ | An alkyne with a triple bond at a different position. |
Oct-4-yne-1,8-diol is unique due to its specific positioning of hydroxyl groups at both ends of the alkyne chain. This arrangement allows it to participate in specific